molecular formula C17H20N2O5S2 B2935497 3-(1-(3-(Phenylsulfonyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798680-42-8

3-(1-(3-(Phenylsulfonyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2935497
CAS RN: 1798680-42-8
M. Wt: 396.48
InChI Key: BYLKKKGGDFJBGJ-UHFFFAOYSA-N
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Description

3-(1-(3-(Phenylsulfonyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as PPARγ agonist, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic effects. PPARγ agonist is a type of drug that activates the peroxisome proliferator-activated receptor gamma (PPARγ) in the body, which regulates lipid metabolism, glucose homeostasis, and inflammation.

Scientific Research Applications

Antihyperglycemic Agents

Thiazolidinediones, including derivatives similar to the compound , have been studied for their antihyperglycemic properties. Research by Wrobel et al. (1998) explored novel thiazolidinediones as oral antihyperglycemic agents in models of insulin resistance, showing their potential to lower glucose and insulin levels in diabetic mice, indicating their utility in managing conditions like diabetes Wrobel et al., 1998.

Antimicrobial Activity

Another area of application is in antimicrobial activity, where derivatives of thiazolidinedione have shown efficacy. For example, Prakash et al. (2011) synthesized derivatives displaying good activity against gram-positive bacteria, showcasing the potential of such compounds in addressing bacterial infections Prakash et al., 2011.

Anticancer Activity

Thiazolidinedione derivatives have also been investigated for their anticancer properties. Kumar and Sharma (2022) reported the synthesis of N-substituted indole derivatives that showed significant activity against the MCF-7 human breast cancer cell line, highlighting the promise of thiazolidinedione compounds in cancer research Kumar & Sharma, 2022.

Enzyme Inhibition

Additionally, thiazolidinediones have been evaluated for their role in enzyme inhibition, which is crucial for the development of therapeutic agents. Niwata et al. (1997) synthesized derivatives that selectively inhibit human heart chymase, an enzyme involved in cardiovascular diseases, suggesting the potential of these compounds in developing cardiovascular therapeutics Niwata et al., 1997.

properties

IUPAC Name

3-[1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c20-15(8-11-26(23,24)14-4-2-1-3-5-14)18-9-6-13(7-10-18)19-16(21)12-25-17(19)22/h1-5,13H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLKKKGGDFJBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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